CAS No. 402568-10-9](/img/structure/B1304737.png)

乙酸[3,5-双(三氟甲基)苯基](氧代)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

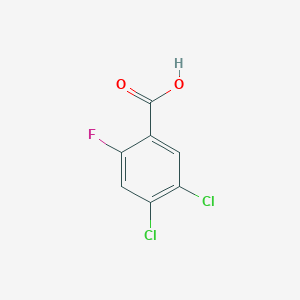

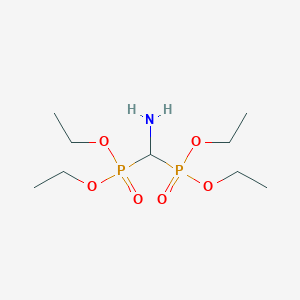

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their properties, which can be useful in understanding the broader context of such molecules. For instance, the use of ethyl groups in ester formation and the presence of aromatic rings with substituents are common themes in these studies.

Synthesis Analysis

The synthesis of related compounds involves the use of reagents and catalysts to achieve desired products. For example, the paper titled "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates" discusses the preparation of new Horner-Emmons reagents from triethyl phosphonoacetate and their use in synthesizing Z-unsaturated esters with high selectivity . This suggests that similar strategies could potentially be applied to the synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, although the specific details would differ.

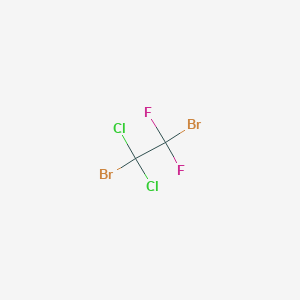

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can be complex, as indicated by the study on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate . This compound crystallizes in the monoclinic system and features significant non-planarity and stabilization through intra- and intermolecular hydrogen bonds. While the exact structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is not provided, it can be inferred that its structure may also exhibit such characteristics, especially if it contains aromatic rings and substituents that influence its geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds with ethyl groups and aromatic rings can vary widely. The paper on the photolabile protecting group for aldehydes and ketones describes a compound that is stable under acidic and basic conditions and can be cleaved by irradiation to regenerate carbonyl compounds . This indicates that the reactivity of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate could also be influenced by the presence of photolabile groups or other reactive moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups could affect its electronegativity, hydrophobicity, and overall reactivity. The papers provided do not directly discuss the properties of this specific compound, but they do highlight the importance of molecular features such as substituents on aromatic rings and the role of ethyl groups in ester formation . These insights can be extrapolated to hypothesize about the properties of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, such as its potential stability, solubility, and reactivity under various conditions.

科学研究应用

晶体结构和分子相互作用

该化合物已用于晶体结构和分子相互作用的研究。例如,在标题化合物 C17H21N3O3 中,以非平面乙酰氧基(氧代)基团指向苯基取代基,它表现出有趣的晶体排列和 π-π 堆积相互作用 (Ahmed 等人,2013)。此类研究对于理解分子构象和开发具有特定性能的材料至关重要。

手性中间体的合成

乙酸3,5-双(三氟甲基)苯基在手性中间体的合成中发挥作用,手性中间体对于生产各种药物至关重要。例如,(R)-[3,5-双(三氟甲基)苯基]乙醇,这是合成阿普兰特的关键手性中间体,是通过莱氏菌 xyli CCTCC M 2010241 细胞催化的不对称还原开发的,证明了该化合物在生物催化和有机合成中的重要性 (Ouyang 等人,2013)。

新合成路线和化学转化

研究还探索了涉及乙酸3,5-双(三氟甲基)苯基的新合成路线和化学转化。这包括吡啶衍生物的区域选择性合成和三组分反应的探索,这有助于开发具有药物开发和材料科学潜在应用的新化学实体 (Yang 等人,2013)。

光谱分析和分子对接研究

光谱分析和分子对接研究利用乙酸3,5-双(三氟甲基)苯基进行结构阐明和了解与生物靶标的相互作用。这些研究提供了该化合物抑制特定酶或与受体相互作用的潜力的见解,这对于设计新的治疗剂至关重要 (El-Azab 等人,2016)。

绿色化学应用

此外,该化合物已参与专注于绿色化学的研究,例如开发环保的合成工艺。这与减少化学制造对环境的影响和促进化学工业可持续性的更广泛目标一致 (Lalikoglu 和 Ince,2021)。

安全和危害

The safety information for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment and face protection, and should not be inhaled or ingested .

属性

IUPAC Name |

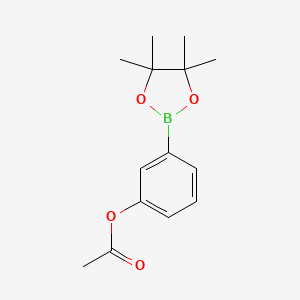

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKKCCACHYBHRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378983 |

Source

|

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate | |

CAS RN |

402568-10-9 |

Source

|

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)